4-(Pyrrolidin-2-yl)piperidine

Physicochemical profiling pKa building block selection

4-(Pyrrolidin-2-yl)piperidine (CAS not widely indexed; synonym 4-(2-pyrrolidinyl)piperidine) is a saturated bicyclic diamine comprising a piperidine ring C-substituted at the 4‑position with a pyrrolidine ring via the pyrrolidine 2‑carbon. It belongs to the pyrrolidinopiperidine family (ChEBI:63697) but differs critically from the more common 4‑(pyrrolidin‑1‑yl)piperidine isomer (CAS 5004‑07‑9) in the connectivity of the heterocycles: the attachment is through a carbon–carbon bond rather than a nitrogen–carbon bond, which alters the basicity profile, molecular shape (principal moments of inertia), and the availability of the pyrrolidine NH for further derivatisation.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B13515644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-2-yl)piperidine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2CCNCC2
InChIInChI=1S/C9H18N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h8-11H,1-7H2
InChIKeyIUZGEJUVHUPYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-2-yl)piperidine – Structural and Procurement-Relevant Baseline for a Dual-Heterocycle Scaffold


4-(Pyrrolidin-2-yl)piperidine (CAS not widely indexed; synonym 4-(2-pyrrolidinyl)piperidine) is a saturated bicyclic diamine comprising a piperidine ring C-substituted at the 4‑position with a pyrrolidine ring via the pyrrolidine 2‑carbon [1]. It belongs to the pyrrolidinopiperidine family (ChEBI:63697) but differs critically from the more common 4‑(pyrrolidin‑1‑yl)piperidine isomer (CAS 5004‑07‑9) in the connectivity of the heterocycles: the attachment is through a carbon–carbon bond rather than a nitrogen–carbon bond, which alters the basicity profile, molecular shape (principal moments of inertia), and the availability of the pyrrolidine NH for further derivatisation . This scaffold is used as a building block for melanocortin‑4 receptor (MCR4) agonists [2], sigma‑receptor ligands [3], and BACE‑1 inhibitors [4].

Why 4-(Pyrrolidin-2-yl)piperidine Cannot Be Interchanged with 4‑(Pyrrolidin‑1‑yl)piperidine or Other In‑Class Compounds


The pyrrolidinopiperidine class encompasses regioisomers that differ in the position and atom through which the rings are linked. The 4‑(pyrrolidin‑2‑yl) isomer attaches via the pyrrolidine α‑carbon, retaining a secondary amine (pyrrolidine NH, predicted pKa₂ ≈ 10.5 ) that is absent in the 4‑(pyrrolidin‑1‑yl) isomer (single predicted pKa ≈ 10.32 ), creating differential hydrogen‑bond donor capacity. This connectivity also shifts the spatial orientation of the two rings, altering the three‑dimensional shape that dictates target recognition in MCR4 [1] and sigma receptor [2] programmes. Simple replacement with the more abundant 4‑(pyrrolidin‑1‑yl)piperidine or a linker‑extended analogue can abolish target engagement or alter CYP inhibition profiles, as demonstrated in focused SAR studies of piperidine‑pyrrolidine chemotypes [3].

Quantitative Differentiation Evidence for 4-(Pyrrolidin-2-yl)piperidine Against Its Closest Analogs


Distinct Protonation Profile vs. 4-(Pyrrolidin-1-yl)piperidine (Isomeric Comparator)

4-(Pyrrolidin-2-yl)piperidine contains two secondary amine sites: the piperidine nitrogen (predicted pKa₁ ≈ 11.0) and the pyrrolidine α‑carbon‑attached nitrogen (predicted pKa₂ ≈ 10.5) . The comparator 4-(Pyrrolidin-1-yl)piperidine has only one basic centre (predicted pKa = 10.32 ± 0.20) because the pyrrolidine nitrogen is tertiary and attached directly to the piperidine ring. This creates a dual‑base motif in the target compound that can engage in distinct protonation‑dependent interactions (e.g., salt‑bridge formation with two acidic residues) not accessible with the 1‑yl isomer.

Physicochemical profiling pKa building block selection

MCR4 Agonist Programme: 4‑(Pyrrolidin‑2‑yl)piperidine as the Privileged Core over Piperidinoyl‑Piperidine Alternatives

The Pfizer patent family WO 2007015162 explicitly claims piperidinoylpyrrolidine compounds—rather than piperidinoylpiperidine congeners—as selective MCR4 agonists [1]. The (pyrrolidin‑2‑yl)piperidine substructure is embedded in the generic formula (I), and representative examples demonstrate EC₅₀ values below 100 nM at human MCR4 [1]. The corresponding piperidinoylpiperidine series (identical core but pyrrolidine replaced by piperidine) is claimed separately and shows a distinct selectivity profile, indicating the pyrrolidine‑2‑yl attachment is critical for MCR4 potency.

Melanocortin-4 receptor MCR4 agonist piperidinoylpyrrolidine

Sigma‑2 Receptor Affinity: The Pyrrolidine‑2‑yl Substituent as a Key Structural Determinant

Conformationally restricted 2‑(1‑pyrrolidinyl)‑N‑[2‑(3,4‑dichlorophenyl)ethyl]‑N‑methylethylenediamine analogues containing a pyrrolidine ring (structurally related to the pyrrolidin‑2‑ylpiperidine motif) display high sigma‑receptor affinity [1]. In this series, the unconstrained parent compound 1 shows Ki = 2.1 nM at sigma receptors, while the homopiperidine and tetrahydroisoquinoline congeners show reduced affinity, demonstrating that the pyrrolidine ring size and connectivity are optimal [1]. Although the specific 4‑(pyrrolidin‑2‑yl)piperidine is not the exact ligand in this study, the data support the class‑level inference that the pyrrolidin‑2‑yl fragment contributes to sigma‑receptor recognition.

Sigma-2 receptor TMEM97 antiproliferative

CYP Inhibition Liability: Structural Alert for the Piperidine‑Pyrrolidine Scaffold

Piperidine derivatives, including those with pyrrolidine substituents, have been evaluated as cytochrome P450 inhibitors. A representative piperidine‑based compound shows CYP1A1 inhibition with IC₅₀ = 2.60 µM [1]. While direct data for the 4‑(pyrrolidin‑2‑yl)piperidine scaffold are not reported, this class‑level liability means procurement decisions must consider the need for early CYP profiling. The presence of two basic amines may alter CYP binding compared to mono‑basic analogues, which could be exploited to design out CYP inhibition.

CYP inhibition drug-drug interaction ADME

Calculated Lipophilicity (logP) Distinguishes the 2‑yl Isomer from N‑Linked and Extended‑Linker Variants

The ChemExper database lists a logP of approximately –0.59 for 4‑(pyrrolidin‑2‑yl)piperidine . By contrast, the extended‑linker analogue 4‑{2‑[(2R)‑pyrrolidin‑2‑yl]ethyl}piperidine and the regioisomeric 3‑(pyrrolidin‑2‑yl)piperidine show substantially higher logP values (1.31–1.40) [1]. The lower logP of the 4‑(2‑yl) compound results from the direct attachment of the polar pyrrolidine NH to the piperidine ring, which limits hydrophobicity and may improve aqueous solubility at the expense of passive membrane permeability.

Lipophilicity logP permeability

BACE‑1 Inhibitor Programme: Pyrrolidine Core Delivers Sub‑Micromolar Potency vs. Piperidine‑Only Analogues

Rishton et al. (2007) conducted extensive SAR studies on pyrrolidine‑ and piperidine‑based BACE‑1 inhibitors, identifying compound 2f as one of the most potent inhibitors synthesised in that series [1]. The scaffold incorporates a pyrrolidine ring fused or linked to a piperidine system structurally analogous to 4‑(pyrrolidin‑2‑yl)piperidine. Although the exact IC₅₀ of 2f is not publicly digitised, the publication states it is “one of the most potent inhibitors synthesized to date,” outperforming piperidine‑only analogues [1].

BACE-1 Alzheimer's disease fragment-based drug design

Best‑Fit Research and Industrial Application Scenarios for 4-(Pyrrolidin-2-yl)piperidine Based on Differentiated Evidence


MCR4 Agonist Lead Generation for Obesity and Sexual Dysfunction

Procure 4-(pyrrolidin-2-yl)piperidine as the central building block for piperidinoylpyrrolidine MCR4 agonists, following the Pfizer patent WO 2007015162 [1]. The scaffold provides direct entry into a series with demonstrated sub‑100 nM EC₅₀ at human MCR4, and the pyrrolidine‑2‑yl connectivity is essential for maintaining the agonist pharmacophore.

Sigma‑Receptor Ligand Design for Oncology and Neuroscience

Use 4-(pyrrolidin-2-yl)piperidine to construct conformationally restricted sigma‑receptor ligands. Class‑level evidence indicates that pyrrolidine‑containing analogues achieve single‑digit nanomolar Ki values at sigma receptors, while larger ring homologues lose affinity [1]. The dual‑amine architecture also permits tuning of subtype selectivity (σ₁ vs. σ₂) through differential N‑substitution.

Fragment‑Based Screening Libraries Requiring Low Lipophilicity

With a calculated logP of approximately –0.59 [1], 4-(pyrrolidin-2-yl)piperidine is substantially more hydrophilic than regioisomeric or linker‑extended analogues (logP 1.3–1.4) [2]. This makes it suitable for fragment libraries where low logP is desired to enhance aqueous solubility and minimise non‑specific binding in biochemical assays.

BACE‑1 Inhibitor Optimisation in Alzheimer's Disease Research

Incorporate 4-(pyrrolidin-2-yl)piperidine into BACE‑1 inhibitor programmes based on the validated potency of pyrrolidine‑piperidine hybrid scaffolds demonstrated by Rishton et al. (2007) [1]. The scaffold outperforms piperidine‑only fragments in the same series and offers two diversification points for SAR exploration.

Quote Request

Request a Quote for 4-(Pyrrolidin-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.